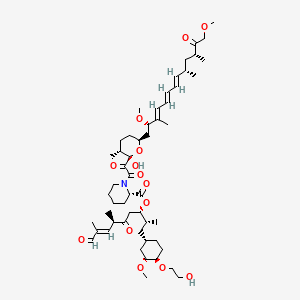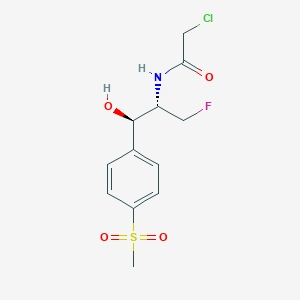
Docetaxel Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docetaxel Impurity 2 is a process-related impurity found in the pharmaceutical formulation of Docetaxel, a widely used chemotherapeutic agent. This impurity arises during the synthesis and storage of Docetaxel and is monitored to ensure the quality and safety of the final product .
Mécanisme D'action
Target of Action
The primary target of Docetaxel Impurity 2, also known as Docetaxel, is the protein component of microtubules in cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound interacts with its target by promoting the assembly of microtubules from tubulin dimers and inhibiting their depolymerization . This stabilization of microtubules leads to the inhibition of cell division, specifically during the M phase of the cell cycle . This interaction prevents cell division and promotes cell death .
Biochemical Pathways
The action of this compound affects the normal function of microtubule growth . By hyper-stabilizing the structure of microtubules, it inhibits DNA, RNA, and protein synthesis . This disruption of microtubule dynamics induces cell cycle arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is primarily metabolized in the liver via the cytochrome P450 (CYP)3A4 system and excreted into the feces . Renal excretion is minimal, less than 5% . The clearance of this compound is significantly decreased with age, decreased body surface area, and increased concentrations of α1-acid glycoprotein and albumin . These factors impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of cell division and promotion of cell death . This results in the inhibition of tumor proliferation, leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility and biological activity can be enhanced through the formation of inclusion complexes with certain compounds . Additionally, the storage conditions of this compound can affect its suitability for use . It is recommended to store it in the original container at +5°C ± 3°C, protected from light .
Analyse Biochimique
Biochemical Properties
Docetaxel Impurity 2 interacts with various biomolecules, including enzymes and proteins. It is involved in the stabilization of the microtubule structure by promoting the polymerization of microtubule and inhibiting depolymerization . This interaction impedes the mitosis of tumor cells and eventually causes apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interrupting the cell cycle at the G2/M phase, triggering cell death, inhibiting the activation of anti-apoptotic genes Bcl-2 and Bcl-xL, and boosting the production of the cell cycle inhibitor p27 .
Molecular Mechanism
The mechanism of action of this compound involves the stabilization of the microtubule structure by promoting the polymerization of microtubule and inhibiting depolymerization . This impedes the mitosis of tumor cells and eventually causes apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Preliminary studies have shown that tumor cell invasion significantly increased with docetaxel when lymphatic endothelial cells were present . This effect was attenuated by inhibition of VEGFR3 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study showed that a dose of 1 mg/kg on alternate days was the most effective and safest dose .
Metabolic Pathways
The main metabolic pathway of this compound consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Docetaxel Impurity 2 involves multiple steps, starting from the precursor compounds used in the production of Docetaxel. The synthetic route typically includes esterification, hydroxylation, and benzoylation reactions. The reaction conditions often involve the use of organic solvents such as methylene chloride and acetonitrile, along with catalysts like pyridine and triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound is controlled through stringent quality assurance protocols. High-performance liquid chromatography (HPLC) is commonly used to monitor the levels of impurities during the manufacturing process. The impurity is isolated and quantified to ensure it remains within acceptable limits .
Analyse Des Réactions Chimiques
Types of Reactions
Docetaxel Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and solvents like methylene chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Applications De Recherche Scientifique
Docetaxel Impurity 2 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling in pharmaceutical formulations.
Biology: It serves as a model compound to study the metabolic pathways and degradation products of Docetaxel in biological systems.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Docetaxel, contributing to the development of safer and more effective chemotherapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: Another taxane derivative with a similar mechanism of action but different pharmacokinetic properties.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain resistant cancer cell lines.
10-Deacetylbaccatin III: A precursor in the synthesis of Docetaxel and its impurities.
Uniqueness
Docetaxel Impurity 2 is unique due to its specific structural modifications, which can influence its pharmacological activity and toxicity profile. Unlike its parent compound, Docetaxel, and other related taxanes, this compound may exhibit different metabolic and degradation pathways, making it a valuable compound for research and quality control .
Propriétés
Numéro CAS |
158810-72-1 |
|---|---|
Formule moléculaire |
C46H55Cl2NO16 |
Poids moléculaire |
948.83 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-4-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













